Home > Products > Screening Compounds P79673 > 4'-Azidocytidine
4'-Azidocytidine - 478182-28-4

4'-Azidocytidine

Catalog Number: EVT-281402
CAS Number: 478182-28-4
Molecular Formula: C9H12N6O5
Molecular Weight: 284.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4'-Azidocytidine (R1479), a novel nucleoside analog, is a synthetic pyrimidine nucleoside that exhibits potent antiviral activity. [, , , ] It serves as a research tool for understanding viral replication mechanisms and developing novel antiviral therapies. [, ] 4'-Azidocytidine has demonstrated significant inhibitory effects against a range of viruses, including hepatitis C virus (HCV), human immunodeficiency virus (HIV), tick-borne encephalitis virus (TBEV), West Nile virus (WNV), enteroviruses, and henipaviruses. [, , , , , , , , , ]

Future Directions
  • Development of next-generation analogs: Designing novel 4'-azidocytidine analogs with improved potency, selectivity, pharmacokinetic properties, and resistance profiles. [, , ]
  • Combination therapy: Investigating the efficacy of 4'-azidocytidine in combination with other antiviral agents to combat drug resistance and enhance treatment outcomes. []
  • Mechanism of resistance: Understanding the mechanisms by which viruses develop resistance to 4'-azidocytidine and developing strategies to circumvent them. []
  • Broad-spectrum antiviral activity: Exploring its potential against a wider range of viruses, including emerging and re-emerging infectious diseases. [, , ]
  • Delivery optimization: Developing novel delivery systems to improve its bioavailability and target it to specific cells or tissues. [, , ]
Synthesis Analysis

The synthesis of 4'-azidocytidine involves several complex chemical reactions. The compound can be synthesized from 2'-deoxy-2'-fluorocytidine through a series of modifications. Key steps include:

  1. Formation of Key Intermediates: Starting from commercially available 2'-deoxy-2'-fluorocytidine, various substituents are introduced at the 4' position.
  2. Azidation Reaction: The introduction of an azido group at the 4' position is typically achieved through the reaction of a suitable precursor with sodium azide under appropriate conditions.
  3. Purification: The final product is purified using chromatography techniques to ensure high purity and yield.

Technical details regarding the specific reagents and conditions used in each step are critical for reproducibility in laboratory settings .

Molecular Structure Analysis

The molecular structure of 4'-azidocytidine can be described by its chemical formula C9H11N5O5C_9H_{11}N_5O_5. The compound features an azido group (-N₃) attached to the 4' carbon of the ribose sugar moiety, which distinguishes it from other nucleosides.

Structural Data

  • Molecular Weight: Approximately 253.22 g/mol
  • Chemical Structure: The structure consists of a ribose sugar linked to a cytosine base, with the azido group at the 4' position.

The structural analysis can be further supported by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into the spatial arrangement of atoms within the molecule .

Chemical Reactions Analysis

4'-Azidocytidine participates in various chemical reactions relevant to its antiviral activity. Notably:

  1. Inhibition of RNA Polymerase: It acts as an inhibitor of the NS5B polymerase enzyme, crucial for hepatitis C virus replication.
  2. Triphosphate Formation: Once inside cells, 4'-azidocytidine is phosphorylated to its triphosphate form, which competes with natural nucleotides during RNA synthesis.

These reactions are significant because they elucidate how this compound can disrupt viral replication processes .

Mechanism of Action

The mechanism of action for 4'-azidocytidine primarily involves its incorporation into viral RNA during replication. Once incorporated, it leads to premature termination of RNA synthesis due to the presence of the azido group, which cannot support further elongation by RNA polymerases.

Process Details

  • Inhibition Assays: In vitro assays have demonstrated that 4'-azidocytidine significantly reduces viral load in infected cell cultures by inhibiting NS5B-dependent RNA synthesis.
  • Selectivity Index: The selectivity index indicates a favorable therapeutic window, suggesting that it effectively inhibits viral replication with minimal toxicity to host cells .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in water and common organic solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: The azido group makes it reactive towards reduction or substitution reactions, which can be exploited for further chemical modifications.

Relevant data from studies indicate that these properties influence both its biological activity and potential applications in medicinal chemistry .

Applications

The primary applications of 4'-azidocytidine are in scientific research and potential therapeutic development:

  1. Antiviral Research: It has been extensively studied for its efficacy against hepatitis C virus and other RNA viruses such as henipaviruses.
  2. Drug Development: Although clinical trials have shown limitations due to bioavailability issues, ongoing research aims to develop prodrugs or formulations that enhance its therapeutic profile.
  3. Mechanistic Studies: It serves as a valuable tool for understanding RNA synthesis mechanisms and polymerase function across various viral families .
Introduction to 4'-Azidocytidine as a Nucleoside Analog Antiviral Agent

Historical Discovery and Development of 4'-Azidocytidine in Antiviral Research

4'-Azidocytidine (R1479) emerged from systematic exploration of 4′-modified nucleosides by Roche Pharmaceuticals in the early 2000s, targeting hepatitis C virus (HCV) replication. Initial studies identified the 4'-azido moiety as a strategic modification that conferred potent inhibition of viral RNA synthesis without significant cytotoxicity. The compound demonstrated a mean IC₅₀ of 1.28 μM against HCV genotype 1b replicons in Huh-7 hepatoma cells, with its triphosphate metabolite inhibiting the HCV NS5B RNA-dependent RNA polymerase (RdRp) at an IC₅₀ of 320 nM [5] [8]. This biochemical profile positioned it as a promising clinical candidate for HCV therapy.

The development pathway progressed to balapiravir (R1626), a tri-isobutyrate ester prodrug of 4'-azidocytidine designed to overcome pharmacokinetic limitations. Clinical trials revealed that although balapiravir significantly reduced viral loads in HCV patients, its efficacy was compromised by insufficient conversion to the active triphosphate form and dose-limiting lymphopenia [1] [7]. Despite discontinuation for HCV, 4'-azidocytidine derivatives underwent repurposing for other viruses. RO-9187 (2'-deoxy-2'-β-hydroxy-4'-azidocytidine) exhibited enhanced phosphorylation efficiency and oral bioavailability in preclinical models, achieving plasma concentrations 8-150-fold above the replicon IC₅₀ in rats and dogs at 10 mg/kg doses [8].

Table 1: Antiviral Activity Spectrum of 4'-Azidocytidine and Derivatives

CompoundVirusEC₅₀/IC₅₀Cell ModelKey Findings
R1479HCV Genotype 1b1.28 μMHuh-7 repliconInhibits NS5B polymerase; no cytotoxicity ≤2 mM
R1479DENV Serotypes 1-41.3–3 μMVero cellsBroad anti-flaviviral activity
RO-9187HCV Genotype 1a171 nMHuh-5-2 repliconActive against S96T/S282T mutants
7-Deaza-2'-C-methylWNV0.024 μMPS cells100% survival in mice when treated early
Azvudine (FNC)SARS-CoV-2<1 μMVero E6 cellsPhase 3 trials for COVID-19; NMPA-approved (2022)

Recent applications include azvudine (FNC), a 4'-azido-2'-deoxy-2'-fluoro-arabinocytidine derivative approved in China for HIV and COVID-19. Azvudine leverages the 4'-azido group's mechanism to inhibit SARS-CoV-2 RdRp, demonstrating viral load reduction in clinical trials (NCT04668235) [7] [9].

Structural Classification Within the 4'-Modified Nucleoside Family

4'-Azidocytidine belongs to the 4'-azido ribonucleoside subclass, characterized by a nitrogen-based substituent at the sugar 4'-position. This modification distinguishes it from three other 4'-modified chemotypes:

  • 4'-Fluoro derivatives (e.g., adafosbuvir): Stabilize the C3'-endo sugar conformation but lack pseudoterminator activity
  • 4'-Alkynyl derivatives (e.g., islatravir): Utilize hydrophobic interactions for translocation inhibition
  • 4'-Methyl/cyano derivatives (e.g., ALS-8176): Enhance steric bulk but show variable antiviral spectra [1] [7]

The 4'-azido group induces a "north" conformation (C3'-endo) via steric constraints and intramolecular hydrogen bonding between the azido nitrogen and 3'-hydroxyl. This conformation mimics natural nucleosides, facilitating recognition by viral polymerases while resisting phosphorylase cleavage. Crucially, retention of the 3'-OH differentiates 4'-azidocytidine from obligate chain terminators like azidothymidine (AZT), enabling pseudo-obligate termination – a mechanism where incorporated nucleotides permit limited elongation before stalling replication [7] [8].

Table 2: Structural and Conformational Comparison of 4'-Modified Nucleosides

ModificationRepresentative CompoundSugar Conformation3'-OH StatusPrimary Antiviral Mechanism
4'-AzidoR1479C3'-endo (locked)RetainedPseudo-obligate chain termination
4'-EthynylIslatravirC3'-endoRetainedTranslocation blockade
4'-FluoroAdafosbuvirC3'-endoRetainedSubstrate competition
4'-Azido-2'-FAzvudineC3'-endoRetainedDual RdRp/RT inhibition
4'-CyanoBalapiravir analogC2'-exoRetainedDelayed chain termination

Fleximer nucleoside hybrids (e.g., KAD-008) incorporating 4'-azidocytidine demonstrate enhanced adaptability to polymerase active sites. These compounds feature split imidazole-pyrimidine rings connected by a carbon bond, allowing conformational flexibility that maintains hydrogen bonding while accommodating mutations in viral enzymes [1].

Significance of the 4'-Azido Group in RNA-Dependent RNA Polymerase Inhibition

The 4'-azido group exerts multifaceted effects on RdRp inhibition through three interconnected mechanisms:

  • Biochemical Inhibition of Polymerase Function:The 4'-azido-cytidine triphosphate (R1479-TP) competes with natural CTP for incorporation into nascent RNA chains. Once incorporated, the azido group sterically clashes with conserved residues in the RdRp active site (e.g., HCV NS5B Ser282 and Asn291). This disrupts the hydrogen-bonding network essential for nucleotide positioning, reducing catalytic efficiency by >90% compared to natural substrates [4] [8].

  • Delayed Chain Termination:Unlike obligate terminators, R1479-TP permits incorporation of 1-3 subsequent nucleotides before arresting RNA synthesis. This "delayed termination" arises from progressive distortion of the RNA duplex geometry due to the 4'-azido group's bulk. Cryo-EM studies of HCV RdRp-RNA complexes show mispositioning of the +1 and +2 nucleotides when R1479-TP occupies the -1 site, explaining the termination downstream of incorporation [6] [8].

  • Resistance Profile and Broad-Spectrum Activity:The 4'-azido modification confers activity against polymerase mutants resistant to other nucleoside analogs. R1479 inhibits S96T and S282T HCV mutants with equivalent potency to wild-type, contrasting with 2'-C-methyl nucleosides that lose >100-fold efficacy against S282T. This resilience extends to flaviviruses; 4'-azidocytidine inhibits dengue virus (DENV) serotypes 1-4 (EC₅₀: 1.3–3 μM) and West Nile virus (EC₅₀: 0.024 μM in PS cells) by exploiting conserved RdRp motifs [5] [10].

Table 3: Polymerase Inhibition Parameters of 4'-Azidocytidine Derivatives

CompoundPolymerase TargetIC₅₀ (Triphosphate)Chain Termination MechanismResistance Mutations Overcome
R1479-TPHCV NS5B320 nMDelayed (position +1 to +3)S96T, S282T
RO-0622-TPWNV NS544 nMImmediateE218D
Azvudine-TPSARS-CoV-2 RdRp400 nMPseudo-obligateV557L, S861F
Balapiravir-TPDENV NS5510 nMDelayed (position +2)K73R, M485V

For SARS-CoV-2, azvudine's 4'-azido-2'-fluoro dual modification enhances RdRp binding through fluorine-mediated interactions with Asn691 and Ser682. Molecular dynamics simulations reveal a 40% reduction in RdRp translocation efficiency following azvudine incorporation, explaining its clinical efficacy in accelerating viral clearance in COVID-19 patients [7] [9].

Properties

CAS Number

478182-28-4

Product Name

4'-Azidocytidine

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Molecular Formula

C9H12N6O5

Molecular Weight

284.23 g/mol

InChI

InChI=1S/C9H12N6O5/c10-4-1-2-15(8(19)12-4)7-5(17)6(18)9(3-16,20-7)13-14-11/h1-2,5-7,16-18H,3H2,(H2,10,12,19)/t5-,6+,7-,9-/m1/s1

InChI Key

ODLGMSQBFONGNG-JVZYCSMKSA-N

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])O)O

Solubility

Soluble in DMSO

Synonyms

R-1479; R 1479; R1479; 4'-azidocytidine; 4'-c-Azidocytidine.

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])O)O

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.